4-acetyl-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-Acetyl-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole-derived compound characterized by a 2,3-dihydro-1,3-benzothiazol-2-ylidene core. Key structural features include:
- 4-Acetyl substitution on the benzamide moiety, which may enhance electron-withdrawing effects and influence intermolecular interactions.
- 4-Methoxy group on the benzothiazole ring, contributing to electronic modulation and steric effects.
The compound’s Z-configuration at the imine bond (C=N) is critical for maintaining planar geometry, as observed in analogous structures . Its synthesis typically involves condensation reactions between substituted benzothiazol-2-ylidene amines and acyl chlorides, followed by purification via recrystallization .
Properties
IUPAC Name |
4-acetyl-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-4-12-22-18-16(25-3)6-5-7-17(18)26-20(22)21-19(24)15-10-8-14(9-11-15)13(2)23/h1,5-11H,12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWTYJHLHWVUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. One common method involves the reaction of 4-methoxy-3-prop-2-ynylbenzaldehyde with 2-aminothiophenol to form the benzothiazole ring. This intermediate is then acetylated using acetic anhydride to introduce the acetyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-hydroxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide.
Reduction: Formation of 4-(1-hydroxyethyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
4-acetyl-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-acetyl-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The acetyl and methoxy groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Observations:
- Electron-withdrawing groups (e.g., nitro, acetyl) on the benzamide enhance electrophilicity, favoring interactions with biological targets like kinases or proteases .
- Alkyne substituents (e.g., prop-2-yn-1-yl) improve metabolic stability and enable modular derivatization via Huisgen cycloaddition .
- Methoxy groups at position 4 of the benzothiazole stabilize the planar conformation via resonance, as confirmed by X-ray crystallography (mean S1–C bond length: ~1.74 Å) .
Physicochemical Properties
- Solubility : Methoxy and sulfonamide groups enhance aqueous solubility (e.g., 4-dimethylsulfamoyl derivative: logP ~2.1) compared to nitro or acetyl analogues (logP ~3.5) .
- Thermal Stability : Alkyne-substituted benzothiazoles decompose at higher temperatures (>250°C) due to robust conjugation and reduced ring strain .
Biological Activity
4-acetyl-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound is noted for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute to its potential therapeutic applications.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
This structure integrates a benzothiazole ring with an acetyl group and a methoxy group, influencing its biological interactions and reactivity.
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial activity. A study highlighted that compounds similar to this compound exhibit significant inhibition against Staphylococcus aureus and Enterococcus faecalis , with minimum inhibitory concentration (MIC) values as low as 8 µg/mL . These findings suggest that this compound could be developed as a potential antimicrobial agent.
Anticancer Activity
Research has shown that benzothiazole derivatives can inhibit tubulin polymerization, thus arresting cancer cells in the G(2)/M phase of the cell cycle. This mechanism is critical for anticancer activity, as it disrupts the normal mitotic process. Compounds in this class have demonstrated cytotoxic potency in the subnanomolar range against various cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives have been explored, indicating that these compounds can modulate inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
The biological activity of 4-acetyl-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-y)-2,3-dihydro-1,3-benzothiazol -2 -ylidene]benzamide involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, altering enzyme conformation and function.
- Receptor Interaction : It may interact with cellular receptors to modulate signaling pathways affecting cellular processes like proliferation and apoptosis.
Study on Antimicrobial Activity
In a comparative study involving several benzothiazole derivatives, 4-acetyl-N-[ (2Z)-4-methoxy -3-(prop - 2 - yn - 1 - yl)- 2 , 3 - dihydro - 1 , 3 - benzothiazol - 2 - ylidene]benzamide showed enhanced antibacterial properties compared to traditional antibiotics like triclocarban (TCC). The compound exhibited lower MIC values against both S. aureus and E. faecalis , indicating its potential as a more effective antimicrobial agent .
Study on Anticancer Activity
A series of in vitro assays demonstrated that benzothiazole derivatives could significantly inhibit the growth of various cancer cell lines. The mechanism was linked to their ability to disrupt microtubule dynamics, similar to established antitubulin drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
